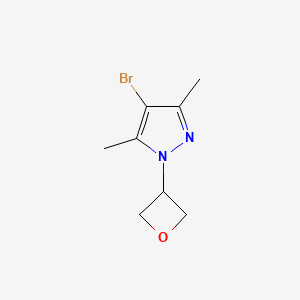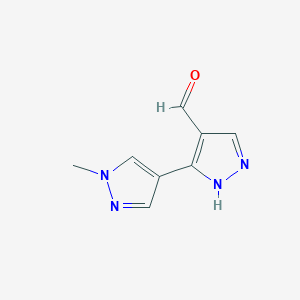
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring two pyrazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of an aryl-substituted pyrazole with a suitable aldehyde precursor. One common method involves the use of a pyrazole-containing 1,3-diketonate ligand, which reacts with an aryl-substituted pyrazole under controlled conditions . The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 2-ethoxyethanol at elevated temperatures (e.g., 100°C) for an extended period (e.g., 15 hours) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反应分析
Types of Reactions
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学研究应用
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological pathways involving pyrazole derivatives.
作用机制
The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde depends on its specific application:
相似化合物的比较
Similar Compounds
3-(1-methyl-1H-pyrazol-4-yl)propanoic acid: Similar in structure but with a propanoic acid group instead of an aldehyde.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a pyrazole ring but with additional functional groups and a different core structure.
Uniqueness
3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde is unique due to its dual pyrazole rings and aldehyde functionality, which provide a versatile scaffold for further chemical modifications and applications in various fields.
属性
IUPAC Name |
5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPWUJIDANYCLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=NN2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
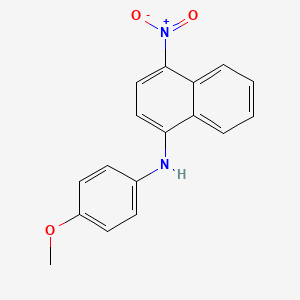
![N-[(2-chlorophenyl)(cyano)methyl]-4-cyanobenzamide](/img/structure/B2837223.png)
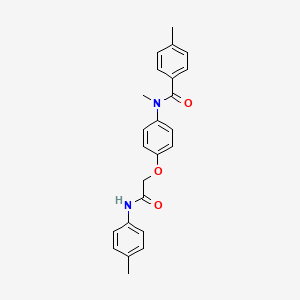
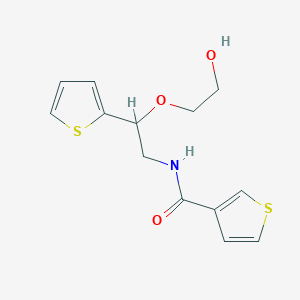
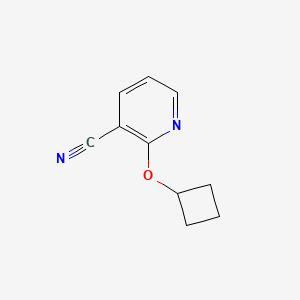


![2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2837234.png)
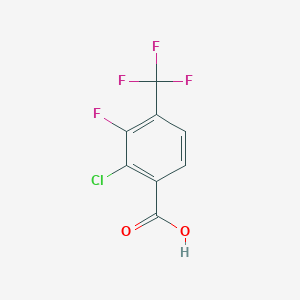

![1-(2H-1,3-benzodioxol-5-yl)-3-[1-(1-benzofuran-2-yl)propan-2-yl]urea](/img/structure/B2837239.png)
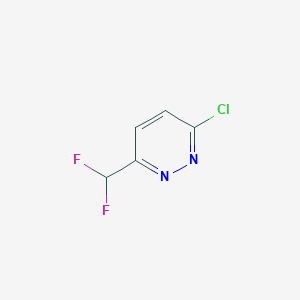
![N-(3-{[1,3]Thiazolo[5,4-B]pyridin-2-YL}phenyl)cyclopentanecarboxamide](/img/structure/B2837242.png)
